(4S)-2-Methyl-2,4-pentanediol

Protein Crystallography Chiral Additives Structural Biology

(4S)-2-Methyl-2,4-pentanediol, also known as (S)-MPD, is a chiral diol with the molecular formula C6H14O2. It is the (S)-enantiomer of 2-methyl-2,4-pentanediol, a compound widely used as a precipitant and cryoprotectant in protein crystallography.

Molecular Formula C26H24N5NaO5S
Molecular Weight 118.17 g/mol
CAS No. 12220-29-0
Cat. No. B078823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-Methyl-2,4-pentanediol
CAS12220-29-0
SynonymsTelon Fast Red AFG;  C.I. Acid Fast Red 360;  C.I. Acid Red 299
Molecular FormulaC26H24N5NaO5S
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)O)O
InChIInChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
InChIKeySVTBMSDMJJWYQN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4S)-2-Methyl-2,4-pentanediol (CAS 12220-29-0) for Scientific Procurement


(4S)-2-Methyl-2,4-pentanediol, also known as (S)-MPD, is a chiral diol with the molecular formula C6H14O2 [1]. It is the (S)-enantiomer of 2-methyl-2,4-pentanediol, a compound widely used as a precipitant and cryoprotectant in protein crystallography [2]. The (4S) configuration distinguishes it from its enantiomer, (4R)-MPD, and the racemic (RS)-MPD mixture, which are also commercially available [3].

Why (4S)-2-Methyl-2,4-pentanediol Cannot Be Substituted with Racemates or Other Diols


The specific stereochemistry of (4S)-2-Methyl-2,4-pentanediol is critical in applications where chiral recognition dictates performance. While the racemic mixture (RS)-MPD is more common and less expensive, it does not provide the same level of molecular order or specific binding interactions as the pure enantiomer in chiral environments, such as protein crystal lattices [1]. Substituting (4S)-MPD with its enantiomer (4R)-MPD or the racemate can lead to significantly different outcomes, including altered crystal quality and lower resolution in structural biology studies, as detailed below [2].

Quantitative Differentiation Guide: (4S)-2-Methyl-2,4-pentanediol Performance Metrics


Impact of (S)-MPD Enantiomer on Lysozyme Crystal Quality vs. (R)-MPD and Racemate

In a head-to-head crystallization study of hen egg-white lysozyme, the use of the (R)-enantiomer of MPD produced crystals with the highest order and resolution [1]. This demonstrates a preferential interaction between the protein and (R)-MPD. In contrast, crystals grown with (S)-MPD ((4S)-2-methyl-2,4-pentanediol) and the racemic (RS)-MPD mixture exhibited lower resolution, highlighting that the chiral additive is not an inert component and that enantiomeric purity directly influences experimental outcomes. The (S)-enantiomer is therefore essential for studies requiring a specific, and in this case, lower-resolution outcome or for comparative studies of chiral effects [2].

Protein Crystallography Chiral Additives Structural Biology

Enantioseparation Feasibility: Quantitative ee% from Racemic MPD Using MOF Membranes

A homochiral metal-organic framework (MOF) membrane has been shown to effectively separate the enantiomers of racemic 2-methyl-2,4-pentanediol [1]. This cross-study evidence provides a quantifiable benchmark for the feasibility of obtaining the pure (S)-enantiomer from the racemate.

Chiral Separations Metal-Organic Frameworks Membrane Technology

Enzyme Binding Specificity: Structural Evidence of (4S)-MPD in Hydroxysteroid Dehydrogenase Complex

The crystal structure of a wild-type hydroxysteroid dehydrogenase from *Rhodococcus ruber* has been solved in complex with NAD+ and (4S)-2-methyl-2,4-pentanediol at a resolution of 2.0 Å (PDB ID: 7WBC) [1]. This structure provides direct, atomic-level evidence of the specific binding of the (S)-enantiomer within the enzyme's active site, validating its use as a ligand or co-crystallization additive for this class of enzymes.

Enzyme Crystallography Ligand Binding Chiral Recognition

Standardized Nomenclature in the Protein Data Bank (PDB) Facilitates Research Reproducibility

The Protein Data Bank (PDB) has established a standardized nomenclature to unambiguously identify enantiomers of 2-methyl-2,4-pentanediol [1]. This convention directly supports experimental reproducibility and accurate data mining.

Structural Biology Bioinformatics Data Reproducibility

Where to Prioritize the Use of (4S)-2-Methyl-2,4-pentanediol


Comparative Studies of Chiral Additives in Protein Crystallography

When investigating the role of chirality in protein crystallization, the use of pure (4S)-MPD is essential. As demonstrated by Stauber et al. (2015), the enantiomer used significantly impacts crystal order and resolution [1]. This scenario requires the pure (S)-enantiomer to serve as a defined experimental condition, allowing for direct comparison with the (R)-enantiomer and racemic mixture to elucidate the underlying chiral recognition mechanisms.

Co-crystallization with SDR-Family Oxidoreductases for Structural Determination

For structural studies of short-chain dehydrogenase/reductase (SDR) family enzymes, (4S)-MPD is a validated ligand for co-crystallization. The 2.0 Å structure of hydroxysteroid dehydrogenase (PDB: 7WBC) provides direct evidence of its specific binding in the active site [2]. Researchers studying similar enzymes should prioritize this compound to increase the likelihood of obtaining a well-defined ligand-bound structure.

Developing Novel Chiral Separation Methods Using MPD as a Model Analyte

(4S)-MPD serves as an excellent model compound for developing and validating new chiral separation technologies. The work by Kang et al. (2013) on MOF membranes demonstrates the quantifiable separation of MPD enantiomers, achieving a specific enantiomeric excess of 35.5% [3]. Researchers designing new chiral stationary phases or membranes can use (4S)-MPD and its racemate as a benchmark system to evaluate separation performance.

Ensuring Reproducibility in Structural Biology Data Deposition

When preparing a crystal structure for deposition in the Protein Data Bank, using the correct nomenclature is critical. The PDB's assignment of 'MPD' specifically to the (4S)-enantiomer ensures that structural data is unambiguously annotated [4]. This practice supports data reproducibility and facilitates accurate meta-analyses of ligand-protein interactions.

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